4,4,5,5-Tetramethyl-2-(3-((4-methylpentyl)oxy)phenyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(3-((4-methylpentyl)oxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-((4-methylpentyl)oxy)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the reaction of a phenol derivative with a boronic acid or boronate ester under conditions that promote the formation of the dioxaborolane ring. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or acetonitrile. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-((4-methylpentyl)oxy)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane ring acts as a leaving group.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) are used under anhydrous conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, are employed in the presence of a base like potassium phosphate and a solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include substituted phenyl derivatives and biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-((4-methylpentyl)oxy)phenyl)-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-((4-methylpentyl)oxy)phenyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in chemical reactions. In biological systems, the compound can inhibit enzymes by binding to active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(3-((4-methylpentyl)oxy)phenyl)-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring precise control over molecular interactions and stability under various conditions .
Properties
Molecular Formula |
C18H29BO3 |
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Molecular Weight |
304.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(4-methylpentoxy)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H29BO3/c1-14(2)9-8-12-20-16-11-7-10-15(13-16)19-21-17(3,4)18(5,6)22-19/h7,10-11,13-14H,8-9,12H2,1-6H3 |
InChI Key |
DYHDFOBWBIOADD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCC(C)C |
Origin of Product |
United States |
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